4-Methyl-1-pyrrolidin-3-ylpiperidine
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Overview
Description
Preparation Methods
The synthesis of 4-methyl-1-(pyrrolidin-3-yl)piperidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the construction of the piperidine ring can be achieved through cyclization reactions involving acyclic or cyclic precursors . Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Methyl-1-(pyrrolidin-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methyl-1-(pyrrolidin-3-yl)piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-1-(pyrrolidin-3-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Methyl-1-(pyrrolidin-3-yl)piperidine can be compared with other similar compounds, such as:
Pyrrolidine: A five-membered nitrogen-containing ring that serves as a versatile scaffold in medicinal chemistry.
Piperidine: A six-membered nitrogen-containing ring that is widely used in the synthesis of pharmaceuticals.
Pyrrolizines: Compounds containing fused pyrrolidine and benzene rings, known for their biological activity.
The uniqueness of 4-methyl-1-(pyrrolidin-3-yl)piperidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H20N2 |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
4-methyl-1-pyrrolidin-3-ylpiperidine |
InChI |
InChI=1S/C10H20N2/c1-9-3-6-12(7-4-9)10-2-5-11-8-10/h9-11H,2-8H2,1H3 |
InChI Key |
BTXTZWGPGKDZBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2CCNC2 |
Origin of Product |
United States |
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